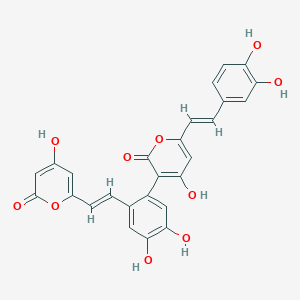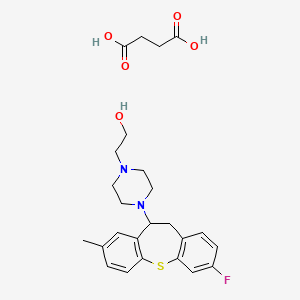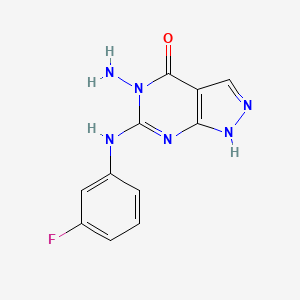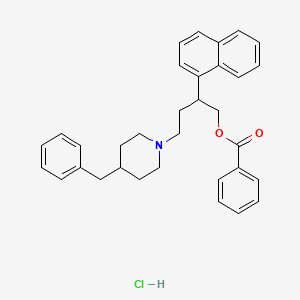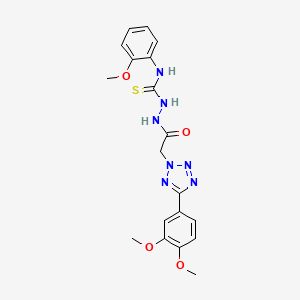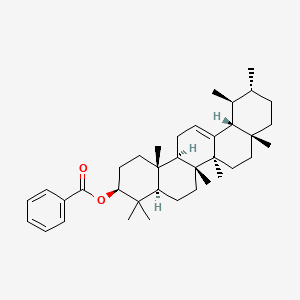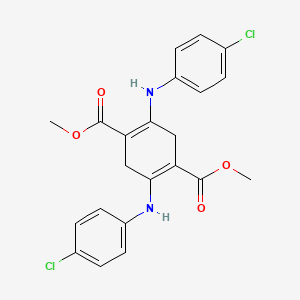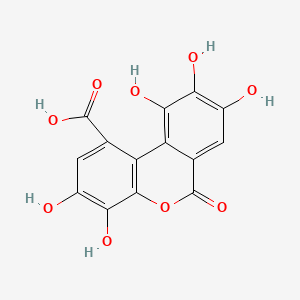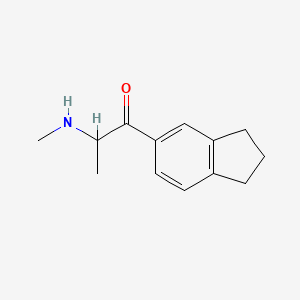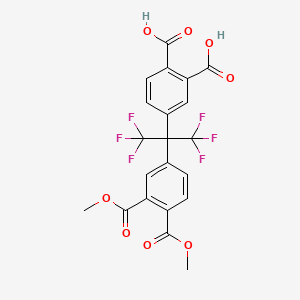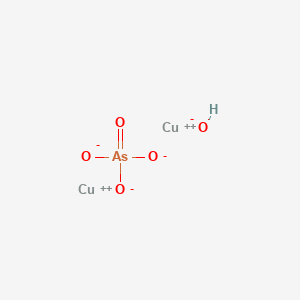
Copper arsenate hydroxide (Cu2(AsO4)(OH))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper arsenate hydroxide, with the chemical formula Cu2(AsO4)(OH), is a compound that combines copper, arsenic, and hydroxide ions. It is known for its distinctive blue or bluish-green color and is primarily used as an insecticide, fungicide, and miticide. This compound is found naturally as the mineral olivenite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper arsenate hydroxide can be synthesized by reacting copper sulfate with sodium arsenate in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{CuSO}_4 + \text{Na}_3\text{AsO}_4 + \text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{AsO}_4)(\text{OH}) + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, copper arsenate hydroxide is produced by adding a solution of soluble arsenate to a copper sulfate solution. The pH is carefully controlled to precipitate impurities, and the resulting solution is neutralized with an alkaline substance to precipitate copper arsenate hydroxide .
Chemical Reactions Analysis
Types of Reactions: Copper arsenate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper arsenate.
Reduction: Under certain conditions, it can be reduced to elemental copper and arsenic compounds.
Substitution: It can react with other metal salts to form different arsenates.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Metal salts like zinc sulfate or iron chloride.
Major Products:
Oxidation: Copper arsenate (Cu3(AsO4)2).
Reduction: Elemental copper and arsenic trioxide.
Substitution: Formation of other metal arsenates.
Scientific Research Applications
Copper arsenate hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its antimicrobial properties and potential use in controlling biological pests.
Medicine: Studied for its potential therapeutic effects, although its toxicity limits its use.
Industry: Employed as an insecticide, fungicide, and miticide in agriculture.
Mechanism of Action
The mechanism by which copper arsenate hydroxide exerts its effects involves the disruption of cellular processes in target organisms. The compound interferes with enzyme activity and cellular respiration, leading to the death of pests and fungi. The hydroxide ions play a crucial role in the compound’s ability to penetrate cell membranes and exert its toxic effects .
Comparison with Similar Compounds
Copper arsenate hydroxide can be compared to other similar compounds, such as:
Calcium arsenate (Ca3(AsO4)2): Used as an insecticide and herbicide.
Chromated copper arsenate (CCA): A wood preservative that combines copper, chromium, and arsenic.
Lead arsenate (PbHAsO4): Historically used as an insecticide but now largely banned due to its toxicity.
Uniqueness: Copper arsenate hydroxide is unique in its combination of copper and arsenic, providing both antimicrobial and pesticidal properties. Its natural occurrence as olivenite also distinguishes it from other synthetic arsenates .
Properties
CAS No. |
12774-48-0 |
|---|---|
Molecular Formula |
AsCu2HO5 |
Molecular Weight |
283.02 g/mol |
IUPAC Name |
dicopper;arsorate;hydroxide |
InChI |
InChI=1S/AsH3O4.2Cu.H2O/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;1H2/q;2*+2;/p-4 |
InChI Key |
JLVKAXLQCSAERS-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


